molecular formula C26H17ClN7Na3O10S3 B14456318 Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 70210-43-4

Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B14456318
CAS No.: 70210-43-4
M. Wt: 788.1 g/mol
InChI Key: MWHRVUBZKLHQSM-UHFFFAOYSA-K
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Description

Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate is a complex organic compound. It is often used in various industrial applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative.

    Triazine Ring Formation: The next step involves the formation of the triazine ring by reacting cyanuric chloride with the sulphonated aromatic amine.

    Final Coupling: The final step involves coupling the triazine derivative with the azo compound under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinones, while reduction may yield aromatic amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques.

Biology

In biological research, it is used for staining tissues and cells, allowing for better visualization under a microscope.

Medicine

In medicine, it may be used in diagnostic assays and as a marker in certain tests.

Industry

In the industrial sector, it is widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific substrates. The azo group allows it to form stable complexes with various ions and molecules, making it useful in different applications. The triazine ring provides stability and enhances its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate
  • Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-1-sulphonate

Uniqueness

The unique combination of the azo group and the triazine ring in Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate provides it with distinct chemical properties, making it more effective in certain applications compared to similar compounds.

Properties

CAS No.

70210-43-4

Molecular Formula

C26H17ClN7Na3O10S3

Molecular Weight

788.1 g/mol

IUPAC Name

trisodium;7-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C26H20ClN7O10S3.3Na/c1-34(26-30-24(27)29-25(31-26)28-15-6-9-17(10-7-15)45(36,37)38)16-8-11-18-14(12-16)13-21(47(42,43)44)22(23(18)35)33-32-19-4-2-3-5-20(19)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3

InChI Key

MWHRVUBZKLHQSM-UHFFFAOYSA-K

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

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